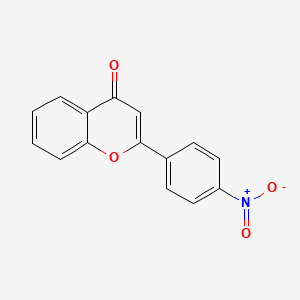
tert-Butyl (trans-6-amino-2-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (trans-6-amino-2-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamate is a compound that features a tert-butyl carbamate group attached to a trans-6-amino-2-hydroxy-2,3-dihydro-1H-inden-1-yl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (trans-6-amino-2-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamate typically involves the protection of the amino group using a tert-butyl carbamate protecting group. One common method involves the reaction of the corresponding amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (trans-6-amino-2-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: NaBH4 in methanol at 0°C.
Substitution: Boc2O in dichloromethane with triethylamine at room temperature.
Major Products Formed
Oxidation: Formation of a ketone.
Reduction: Formation of an alcohol.
Substitution: Formation of Boc-protected amines or other derivatives.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, tert-Butyl (trans-6-amino-2-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protected form of the corresponding amine, allowing for selective deprotection and further functionalization .
Biology and Medicine
In medicinal chemistry, this compound can be used in the design and synthesis of potential drug candidates. The protected amino group allows for selective modification, which is crucial in the development of pharmaceuticals .
Industry
In the materials science industry, this compound can be used in the synthesis of polymers and other materials that require specific functional groups for their properties .
Mécanisme D'action
The mechanism of action of tert-Butyl (trans-6-amino-2-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamate is primarily related to its ability to act as a protected amine. The tert-butyl carbamate group can be selectively removed under acidic conditions, revealing the free amine, which can then participate in various chemical reactions. This selective deprotection is crucial in multi-step organic syntheses .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl carbamate: A simpler compound with similar protecting group properties.
tert-Butyl (2-aminoethyl)carbamate: Another compound with a tert-butyl carbamate protecting group, but with a different amine structure.
Uniqueness
tert-Butyl (trans-6-amino-2-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamate is unique due to its specific structure, which combines a protected amine with a hydroxyl group on an indane scaffold. This combination of functional groups makes it a versatile intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C14H20N2O3 |
|---|---|
Poids moléculaire |
264.32 g/mol |
Nom IUPAC |
tert-butyl N-[(1R,2R)-6-amino-2-hydroxy-2,3-dihydro-1H-inden-1-yl]carbamate |
InChI |
InChI=1S/C14H20N2O3/c1-14(2,3)19-13(18)16-12-10-7-9(15)5-4-8(10)6-11(12)17/h4-5,7,11-12,17H,6,15H2,1-3H3,(H,16,18)/t11-,12-/m1/s1 |
Clé InChI |
AYPVOOGPVHDANQ-VXGBXAGGSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@H]1[C@@H](CC2=C1C=C(C=C2)N)O |
SMILES canonique |
CC(C)(C)OC(=O)NC1C(CC2=C1C=C(C=C2)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Phenyl-1,2,3,5-tetrahydroimidazo[2,1-b]quinazolin-5-ol](/img/structure/B11853622.png)




![Ethyl spiro[cyclopropane-1,9'-fluorene]-2-carboxylate](/img/structure/B11853642.png)
![Furo[3,2-g]isoquinoline, 5,6,7,8-tetrahydro-7-methyl-5-phenyl-](/img/structure/B11853650.png)



![6H-Purin-6-one, 7-[[2-(acetyloxy)ethoxy]methyl]-2-amino-1,7-dihydro-](/img/structure/B11853666.png)

